molecular formula C12H21Cl2N3 B12823251 N-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine dihydrochloride

N-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine dihydrochloride

Cat. No.: B12823251
M. Wt: 278.22 g/mol
InChI Key: JZMULYGPCABOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C15H26Cl2N2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and a pyridine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine dihydrochloride typically involves the reaction of N-methylpiperidine with pyridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines with different degrees of saturation.

Scientific Research Applications

N-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(1-methylpiperidin-4-yl)pyrrolidin-3-amine
  • N-Methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine
  • N-Methyl-N-(1-methylpiperidin-4-yl)pyrimidin-3-amine

Uniqueness

N-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine dihydrochloride stands out due to its unique combination of a piperidine ring and a pyridine ring. This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.

Properties

Molecular Formula

C12H21Cl2N3

Molecular Weight

278.22 g/mol

IUPAC Name

N-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine;dihydrochloride

InChI

InChI=1S/C12H19N3.2ClH/c1-14-8-5-11(6-9-14)15(2)12-4-3-7-13-10-12;;/h3-4,7,10-11H,5-6,8-9H2,1-2H3;2*1H

InChI Key

JZMULYGPCABOEJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)C2=CN=CC=C2.Cl.Cl

Origin of Product

United States

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